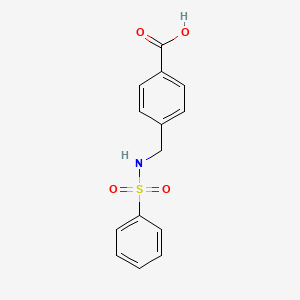

4-(benzenesulfonamidomethyl)benzoic Acid

説明

Contextualization within Sulfonamide and Benzoic Acid Medicinal Chemistry

The scientific interest in 4-(benzenesulfonamidomethyl)benzoic acid is rooted in the well-established biological significance of its constituent moieties: sulfonamides and benzoic acids.

Sulfonamides are a cornerstone of medicinal chemistry. The sulfonamide functional group (–SO₂NH₂) is a key feature in a wide array of therapeutic agents. Historically, they are best known for their antimicrobial properties, acting as competitive inhibitors of dihydropteroate (B1496061) synthase, an enzyme essential for folic acid synthesis in bacteria. Beyond their antibacterial applications, sulfonamides have been successfully incorporated into drugs with diverse pharmacological activities, including diuretics, anticonvulsants, anti-inflammatory agents, and anticancer therapies. A significant area of research for sulfonamides is their role as carbonic anhydrase inhibitors. nih.govnih.gov The sulfonamide group can coordinate with the zinc ion in the active site of carbonic anhydrases, leading to the inhibition of these enzymes. nih.gov

Benzoic acid and its derivatives are also prevalent in biologically active compounds. wikipedia.org The carboxylic acid group can participate in hydrogen bonding and ionic interactions with biological targets such as enzymes and receptors. Benzoic acid itself is found naturally in many plants and has applications as a food preservative and in topical antifungal preparations. wikipedia.orgnih.gov In drug design, the benzoic acid moiety is often used to enhance water solubility and to provide a key interaction point with a biological target. Its derivatives have been explored for a range of therapeutic applications, including as anti-inflammatory and antimicrobial agents. nih.govnih.gov

Rationale for Investigating the this compound Scaffold

The rationale for investigating the this compound scaffold stems from the synergistic potential of combining a sulfonamide and a benzoic acid group within a single molecule. This specific arrangement offers several compelling features for chemical biology research:

Targeting Metalloenzymes: The benzenesulfonamide (B165840) portion of the molecule is a well-established zinc-binding group, making it a prime candidate for targeting metalloenzymes, particularly carbonic anhydrases (CAs). nih.gov CAs are involved in a variety of physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and some types of cancer. nih.govnih.gov

Modulating Physicochemical Properties: The benzoic acid moiety provides a handle for fine-tuning the molecule's physicochemical properties. The carboxylic acid group can improve aqueous solubility, which is often a desirable trait for biological probes and drug candidates. Furthermore, the position of the carboxylic acid on the benzene (B151609) ring can be strategically chosen to optimize binding to a target protein.

Scaffold for Library Synthesis: The this compound structure serves as a versatile scaffold for the creation of compound libraries. The amine of the sulfonamide, the carboxylic acid, and the aromatic rings can all be readily modified to generate a diverse set of analogues. This allows for systematic exploration of the structure-activity relationship (SAR) to identify compounds with enhanced potency and selectivity for a given biological target.

Research Trajectories and Academic Objectives for this compound

The primary research trajectory for this compound and its derivatives is focused on their potential as enzyme inhibitors. The key academic objectives include:

Design and Synthesis of Analogues: A major focus of research is the synthesis of novel derivatives of the this compound scaffold. This involves modifying the substituents on both the benzenesulfonyl and the benzoic acid rings to explore how these changes affect biological activity. For instance, the synthesis of related benzamide-4-sulfonamides has been achieved by reacting 4-sulfamoylbenzoic acid with various amines and amino acids. nih.gov

Biological Evaluation: A critical objective is to screen this compound and its analogues against a panel of biological targets, with a particular emphasis on carbonic anhydrase isoforms. nih.govnih.gov Such studies aim to determine the inhibitory potency (often expressed as IC₅₀ or Kᵢ values) and selectivity of the compounds. For example, structurally similar sulfonamides have been evaluated for their inhibitory effects against human carbonic anhydrase isoforms hCA I, II, VII, and IX. nih.gov

Structural Biology Studies: To understand the molecular basis of inhibition, researchers aim to obtain crystal structures of promising compounds in complex with their target enzymes. These structural studies can reveal the precise binding mode of the inhibitor and guide the design of next-generation compounds with improved properties.

Elucidation of Therapeutic Potential: The long-term goal of investigating this scaffold is to identify lead compounds with therapeutic potential. For closely related sulfonamides, this has included exploring their utility as topical anti-glaucoma agents. nih.gov

| Research Area | Description | Relevant Findings for Related Compounds |

|---|---|---|

| Enzyme Inhibition | Investigation of inhibitory activity against specific enzymes, particularly carbonic anhydrases. | Derivatives of 4-sulfamoylbenzoic acid have shown low nanomolar inhibition of carbonic anhydrase isoforms II and IV. nih.govnih.gov |

| Antimicrobial Activity | Screening for activity against various bacterial and fungal strains. | Benzoic acid and some of its derivatives exhibit antimicrobial properties. nih.gov |

| Anti-inflammatory Effects | Evaluation of the potential to modulate inflammatory pathways. | Some benzoic acid derivatives have been investigated as VLA-4 antagonists for inflammatory conditions. nih.gov |

| Anticancer Potential | Assessing the ability to inhibit the growth of cancer cells, potentially through carbonic anhydrase inhibition. | Inhibition of certain carbonic anhydrase isoforms is a validated anticancer strategy. nih.gov |

Structure

3D Structure

特性

IUPAC Name |

4-(benzenesulfonamidomethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4S/c16-14(17)12-8-6-11(7-9-12)10-15-20(18,19)13-4-2-1-3-5-13/h1-9,15H,10H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHOGMPPUSGFJEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80401238 | |

| Record name | 4-{[(phenylsulfonyl)amino]methyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178693-27-1 | |

| Record name | 4-{[(phenylsulfonyl)amino]methyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Characterization of 4 Benzenesulfonamidomethyl Benzoic Acid

Historical and Contemporary Synthetic Routes to 4-(benzenesulfonamidomethyl)benzoic Acid

Convergent and Linear Synthesis Strategies

A comparison of the two strategies is presented below:

| Strategy | Description | Advantages | Disadvantages |

| Linear Synthesis | Step-by-step construction of the molecule from a single starting material. | Simpler to plan for less complex molecules. | Overall yield can be low due to the multiplicative nature of step-wise yields. Failures in early steps can be costly. |

| Convergent Synthesis | Independent synthesis of key fragments followed by their combination. | Generally higher overall yield and greater efficiency for complex molecules. Allows for parallel synthesis, saving time. | May require more complex starting materials for the individual fragments. |

Optimization of Reaction Conditions and Yield

The crucial step in the synthesis of this compound is the formation of the sulfonamide bond, typically through the reaction of an amine (4-aminomethylbenzoic acid) with a sulfonyl chloride (benzenesulfonyl chloride). The yield and purity of the final product are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of base, solvent, and reaction temperature. cbijournal.com

The reaction is commonly carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct. researchgate.net Both organic bases, such as pyridine (B92270) and triethylamine, and inorganic bases, like sodium carbonate or sodium hydroxide, can be employed. The choice of base can influence the reaction rate and the formation of side products.

The solvent plays a critical role in solubilizing the reactants and influencing the reaction kinetics. Aprotic solvents such as dichloromethane, tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) are frequently used. cbijournal.comrsc.org In some cases, biphasic systems or aqueous conditions have been explored to develop more environmentally friendly protocols.

The reaction temperature can also be varied to control the rate of reaction and minimize decomposition. While many sulfonamide formations proceed readily at room temperature, gentle heating may be required to drive the reaction to completion, especially with less reactive amines or sulfonyl chlorides. nih.gov

The following table summarizes the impact of various reaction conditions on the synthesis of sulfonamides:

| Parameter | Conditions | Effect on Reaction |

| Base | Pyridine, Triethylamine, NaHCO₃, NaOH | Neutralizes HCl byproduct, influences reaction rate and side product formation. cbijournal.com |

| Solvent | Dichloromethane, THF, Acetonitrile, Water | Solubilizes reactants, affects reaction kinetics. cbijournal.comrsc.org |

| Temperature | 0 °C to reflux | Controls reaction rate and minimizes potential degradation of reactants or products. nih.gov |

| Catalyst | None, Lewis acids, or other catalysts | Can be used to enhance the reaction rate, particularly with unreactive substrates. |

Derivatization and Analogue Preparation Strategies

The molecular scaffold of this compound offers multiple points for derivatization to generate a library of analogues for various research purposes. Modifications can be introduced on the benzoic acid moiety, the benzenesulfonyl group, or the methylene (B1212753) linker.

Derivatives of the benzoic acid portion can be prepared by employing substituted 4-aminomethylbenzoic acids as starting materials. For instance, introducing substituents on the aromatic ring of the benzoic acid can modulate the electronic properties and steric profile of the molecule. Esterification of the carboxylic acid group is another common derivatization strategy, which can be achieved through standard methods such as Fischer esterification.

The benzenesulfonyl group can also be readily modified by using a variety of substituted benzenesulfonyl chlorides in the coupling reaction. This allows for the exploration of a wide range of electronic and steric effects on the sulfonamide portion of the molecule. For example, electron-donating or electron-withdrawing groups can be introduced at the para-position of the benzene (B151609) ring.

Modification of the methylene linker is less common but can be achieved by starting with analogues of 4-aminomethylbenzoic acid where the methylene group is replaced by a longer alkyl chain or other functional groups.

Advanced Spectroscopic Characterization Techniques

The structural elucidation and confirmation of this compound rely on a combination of advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy is used to identify the different types of protons and their connectivity in the molecule. The spectrum of this compound would be expected to show distinct signals for the aromatic protons of the benzoic acid and benzenesulfonyl rings, the methylene protons, and the acidic proton of the carboxylic acid. The protons on the two benzene rings would likely appear as complex multiplets in the aromatic region (typically δ 7-8 ppm). The methylene protons adjacent to the nitrogen would appear as a singlet or a doublet depending on the coupling with the N-H proton. The carboxylic acid proton would be a broad singlet at a downfield chemical shift (>10 ppm). docbrown.info

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Distinct signals would be observed for the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the methylene carbon. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for identifying the key functional groups present in the molecule. slideshare.net The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), the N-H stretch of the sulfonamide, and the asymmetric and symmetric stretches of the S=O group in the sulfonamide (typically in the regions of 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively). rsc.orgresearchgate.netdocbrown.info

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. docbrown.info The mass spectrum would show a molecular ion peak corresponding to the exact mass of the compound. Fragmentation analysis can provide further structural information by identifying characteristic fragment ions resulting from the cleavage of specific bonds, such as the C-N bond or the S-N bond.

The table below summarizes the expected spectroscopic data for this compound.

| Technique | Functional Group | Expected Chemical Shift / Wavenumber / m/z |

| ¹H NMR | Aromatic C-H | δ 7.0 - 8.5 ppm |

| Methylene (-CH₂-) | δ 4.0 - 4.5 ppm | |

| Sulfonamide N-H | δ 8.0 - 9.0 ppm (variable) | |

| Carboxylic Acid O-H | δ >10 ppm (broad) | |

| ¹³C NMR | Carbonyl (C=O) | δ 165 - 175 ppm |

| Aromatic C | δ 120 - 150 ppm | |

| Methylene (-CH₂-) | δ 40 - 50 ppm | |

| IR | Carboxylic Acid O-H | ~3300 - 2500 cm⁻¹ (broad) |

| Carbonyl (C=O) | ~1700 cm⁻¹ | |

| Sulfonamide N-H | ~3300 cm⁻¹ | |

| Sulfonamide S=O | ~1350 cm⁻¹ and ~1160 cm⁻¹ | |

| Mass Spec | Molecular Ion [M]⁺ | Calculated m/z for C₁₄H₁₃NO₄S |

Analytical Methodologies for Purity and Identity Confirmation

Ensuring the purity and confirming the identity of this compound are critical for its use in any application. High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for this purpose. ymerdigital.com

A reversed-phase HPLC method is typically employed for the analysis of such compounds. ekb.eg This involves a non-polar stationary phase (e.g., C18) and a polar mobile phase, often a mixture of water or buffer and an organic solvent like acetonitrile or methanol. The separation is based on the differential partitioning of the compound and any impurities between the stationary and mobile phases. Detection is commonly achieved using an ultraviolet (UV) detector set at a wavelength where the analyte exhibits strong absorbance.

Method validation is essential to ensure the reliability of the analytical results. According to the International Council for Harmonisation (ICH) guidelines, a validated HPLC method should demonstrate specificity, linearity, accuracy, precision, and robustness. wu.ac.thnih.gov

Specificity: The ability of the method to exclusively assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

The following table outlines typical parameters for an HPLC method for the analysis of this compound.

| Parameter | Typical Conditions/Values |

| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Gradient or isocratic mixture of acetonitrile and water with an acid modifier (e.g., trifluoroacetic acid or formic acid). |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Linearity (r²) | > 0.999 |

| Accuracy (Recovery) | 98-102% |

| Precision (RSD) | < 2% |

Molecular Structure, Conformational Analysis, and Supramolecular Interactions

Crystallographic Studies and Solid-State Architectural Analysis

While a crystal structure for 4-(benzenesulfonamidomethyl)benzoic acid is not publicly available, a comprehensive analysis can be conducted by examining the crystallographic data of highly analogous structures. A prime example is 4-methyl-N-(4-methylbenzyl)benzenesulfonamide, which shares the core N-benzylbenzenesulfonamide framework. nih.gov The crystallographic data from this analog provides valuable insights into the expected bond lengths, bond angles, and torsion angles of the target molecule.

The sulfonamide group is characterized by a tetrahedral geometry around the sulfur atom. The S=O bond lengths are typically in the range of 1.424 to 1.429 Å, while the S—N and S—C bond lengths are approximately 1.608 Å and 1.764 Å, respectively. nih.gov The aryl groups attached to the sulfonamide are generally oriented gauche to one another, with a C1—S1—N1—C8 torsion angle of about 57.9°. nih.gov

| Bond | Expected Length (Å) |

|---|---|

| S=O | 1.424 - 1.429 |

| S—N | 1.608 |

| S—C (aromatic) | 1.764 |

| Torsion Angle | Expected Value (°) |

|---|---|

| C(aromatic)—S—N—C(methylene) | ~58 |

Solution-Phase Conformational Preferences and Dynamics

In solution, this compound is expected to exhibit significant conformational flexibility. The key rotatable bonds are the C(aromatic)-C(methylene), C(methylene)-N, and N-S bonds. The rotation around these bonds will give rise to a dynamic equilibrium of different conformers. The preferred conformation in solution will be influenced by a combination of steric hindrance, intramolecular interactions, and solvent effects.

Nuclear Magnetic Resonance (NMR) spectroscopy would be the primary technique to probe these conformational preferences in solution. The chemical shifts and coupling constants of the methylene (B1212753) protons would be particularly sensitive to the conformational ensemble. Computational modeling, using methods such as Density Functional Theory (DFT), could further elucidate the potential energy surface and identify the low-energy conformers.

Intramolecular and Intermolecular Hydrogen Bonding Networks

The presence of both a carboxylic acid group (a strong hydrogen bond donor and acceptor) and a sulfonamide group (with an N-H donor and two S=O acceptors) makes this compound a versatile participant in hydrogen bonding.

Intramolecular Hydrogen Bonding: While less common, the formation of an intramolecular hydrogen bond between the sulfonamide N-H and an oxygen atom of the carboxylic acid group is conceivable, leading to the formation of a pseudo-ring structure. The feasibility of such an interaction would depend on the conformational preferences of the molecule.

Intermolecular Hydrogen Bonding: In the solid state, a rich network of intermolecular hydrogen bonds is anticipated. The carboxylic acid groups are highly likely to form the well-known centrosymmetric dimer synthon, characterized by two O—H···O hydrogen bonds. acs.org The sulfonamide groups can also form N—H···O hydrogen bonds, either with another sulfonamide group to form chains or dimers, or with the carboxylic acid group of a neighboring molecule. bohrium.comlookchem.com This can lead to the formation of complex one-, two-, or three-dimensional supramolecular architectures. In cocrystals of sulfonamides with carboxylic acids, the N-H of the sulfonamide and a pyrimidine (B1678525) N-atom often form hydrogen bonds with the carboxylic acid group. acs.org

| Donor | Acceptor | Interaction Type | Common Motif |

|---|---|---|---|

| Carboxylic Acid O-H | Carboxylic Acid C=O | Intermolecular | R²₂(8) Dimer |

| Sulfonamide N-H | Sulfonamide S=O | Intermolecular | Chain or Dimer |

| Sulfonamide N-H | Carboxylic Acid C=O | Intermolecular | Heterosynthon |

| Carboxylic Acid O-H | Sulfonamide S=O | Intermolecular | Heterosynthon |

Biological Activity Profiles: in Vitro and Preclinical Evaluation

Enzyme Inhibition Studies of 4-(benzenesulfonamidomethyl)benzoic Acid

The unique structural architecture of this compound, featuring a sulfonamide group linked to a benzoic acid through a methylene (B1212753) bridge, positions it as a candidate for enzyme inhibition. The benzenesulfonamide (B165840) portion is a well-established pharmacophore known to target zinc-containing enzymes, while the benzoic acid moiety can participate in various binding interactions.

Tyrosinase Inhibition Mechanisms and Potency

While direct studies on this compound are not extensively documented, the inhibitory potential of its constituent benzoic acid derivatives against tyrosinase is well-established. Tyrosinase is a key copper-containing enzyme in melanin (B1238610) biosynthesis. semanticscholar.org Benzoic acid and its derivatives are thought to inhibit tyrosinase by chelating the copper ions in the active site through their carboxyl group. nih.gov

Research on various benzoic acid derivatives has elucidated some structure-activity relationships. For instance, studies on 4-halobenzoic acids demonstrated that they can effectively inhibit both the monophenolase and diphenolase activities of mushroom tyrosinase in a reversible, noncompetitive manner. nih.gov The inhibitory potency was found to increase with the size of the halogen atom, with IC50 values for diphenolase activity being 0.26 mM for 4-fluorobenzoic acid, 0.20 mM for 4-chlorobenzoic acid, and 0.18 mM for 4-bromobenzoic acid. nih.gov Similarly, aminobenzoic acids have also shown significant non-competitive inhibition of tyrosinase. nih.gov The inhibitory mechanism of many benzoic acid derivatives involves binding to a site other than the active site, thereby altering the enzyme's conformation and reducing its catalytic efficiency. nih.govnih.gov Given these findings, it is plausible that this compound could exhibit tyrosinase inhibitory activity, though its specific mechanism and potency require direct experimental validation.

Carbonic Anhydrase Isoform Inhibition (e.g., CA IX, CA XII)

The benzenesulfonamide scaffold is a classic and potent inhibitor of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. google.comijcce.ac.ir These enzymes play crucial roles in various physiological processes, and their inhibition has therapeutic applications. The tumor-associated isoforms CA IX and CA XII are validated targets for anticancer therapies due to their role in pH regulation and tumor progression in hypoxic environments. ijcce.ac.ir

Numerous studies on benzenesulfonamide derivatives demonstrate their potent, low nanomolar inhibition of these isoforms. The primary mechanism involves the coordination of the sulfonamide group's nitrogen atom to the zinc ion in the enzyme's active site. indexcopernicus.com Although direct inhibitory data for this compound against CA IX and CA XII is not available in the reviewed literature, studies on structurally analogous compounds, such as 4-sulfamoyl-benzenecarboxamides and 4-(thiazol-2-ylamino)-benzenesulfonamides, show potent inhibition of these cancer-related isoforms. google.comijcce.ac.ir These related compounds exhibit inhibition constants (Kᵢ) in the low nanomolar range, highlighting the strong potential of the benzenesulfonamide moiety to target these enzymes effectively.

| Compound Class | hCA IX Kᵢ (nM) | hCA XII Kᵢ (nM) |

|---|---|---|

| 4-(Thiazol-2-ylamino)-benzenesulfonamides | 5.6 - 29.2 | N/A |

| Benzamide-4-sulfonamides | Low nanomolar / subnanomolar range | N/A |

Data for structurally related benzenesulfonamide derivatives. google.comijcce.ac.ir

Xanthine (B1682287) Oxidase Inhibitory Activity

Xanthine oxidase (XO) is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. researchgate.net Elevated levels of uric acid can lead to conditions like gout, making XO a significant therapeutic target. While specific data for this compound is not available, various benzoic acid derivatives have been investigated for their XO inhibitory activity.

For example, a study on cinnamic acid and its derivatives, which share structural similarities with benzoic acid, identified 4-nitrocinnamic acid as a potent XO inhibitor with an IC50 value of 23.02 µmol/L. nih.gov The inhibition was found to be reversible and noncompetitive. nih.gov Another study on 4-(5-aminosubstituted-4-cyanooxazol-2-yl)benzoic acids reported inhibitory activity in the nanomolar range, with a mixed-type inhibition mechanism. researchgate.net These findings suggest that the benzoic acid scaffold can be effectively modified to produce potent XO inhibitors. The presence of the benzenesulfonamide group in this compound could influence its binding to the XO active site, but its specific inhibitory potential remains to be determined experimentally.

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key strategy in the management of Alzheimer's disease. longdom.org While there is no direct evidence of this compound inhibiting AChE, the potential of benzoic acid derivatives has been explored.

Studies on hydroxybenzoic acids have demonstrated their ability to inhibit AChE. nih.gov For instance, 4-hydroxybenzoic acid has been shown to interact with the peripheral anionic site of the enzyme. nih.gov The inhibitory potency of benzoic acid derivatives appears to be highly dependent on the nature and position of the substituents on the benzene (B151609) ring. rsc.org For example, a series of (Z)-benzylidene-2-(E)-styryloxazol-5(4H)-ones, which are derivatives of cinnamic acid, showed AChE inhibition with IC50 values ranging from 9 to 246 μM. rsc.org The potential of this compound as an AChE inhibitor would depend on how the benzenesulfonamidomethyl group interacts with the active site or peripheral sites of the enzyme.

Protease Inhibition

Proteases are enzymes that catalyze the breakdown of proteins and are involved in a vast array of physiological and pathological processes. The inhibition of specific proteases is a target for various therapeutic interventions. Both benzenesulfonamide and benzoic acid derivatives have been reported to exhibit protease inhibitory activity.

For example, certain benzoic acid phenylester compounds have shown inhibitory activity against human leukocyte elastase. Additionally, alkyl hydroxybenzoic acid derivatives have been found to inhibit HIV-1 protease by preventing its dimerization. google.com Some benzenesulfonamide derivatives have been noted for their activity as elastase inhibitors and Clostridium histolyticum collagenase inhibitors. These findings suggest that the structural motifs present in this compound could potentially interact with the active sites of various proteases. However, specific studies are required to determine its activity against particular proteases and the corresponding mechanisms of inhibition.

Antimicrobial Activity Investigations

The search for new antimicrobial agents is a critical area of pharmaceutical research. Both sulfonamides and benzoic acid derivatives have a long history of use and investigation as antimicrobial compounds. indexcopernicus.com

The antibacterial activity of benzoic acid and its derivatives is attributed to their ability to disrupt the cell membrane and lower the intracellular pH of bacteria. Studies have shown that the position and nature of substituents on the benzoic acid ring influence the antimicrobial efficacy. For instance, benzoic acid itself has been shown to inhibit the growth of Escherichia coli at a concentration of 1 mg/mL.

Antibacterial Efficacy Against Gram-Positive Strains

Derivatives of benzenesulfonamide and benzoic acid have demonstrated notable antibacterial activity against Gram-positive bacteria. While research specifically on this compound is limited, studies on structurally similar compounds provide insight into its potential efficacy.

Newly synthesized benzenesulfonamide derivatives incorporating thiazolone moieties have been evaluated for their antibacterial properties. nih.gov Certain analogues exhibited significant inhibition against Staphylococcus aureus, a common Gram-positive pathogen. nih.gov For instance, compounds 4e , 4g , and 4h showed substantial inhibition of S. aureus at a concentration of 50 μg/mL. nih.gov

Furthermore, pyrazole (B372694) derivatives containing a benzoic acid functional group have been identified as potent agents against both staphylococci and enterococci, with Minimum Inhibitory Concentration (MIC) values as low as 0.78 μg/mL. mdpi.com Studies have also shown that benzoic acid can sensitize Gram-positive microbes, such as Staphylococcus aureus, to antibiotics like Ciprofloxacin and Bactrim, thereby enhancing their efficacy. furman.edu The antibacterial activity of benzoic acid derivatives is influenced by the type, number, and position of substituents on the benzene ring. nih.gov

Table 1: Antibacterial Activity of Related Benzenesulfonamide Derivatives

| Compound | Target Organism | Activity |

|---|---|---|

| Analogue 4e | S. aureus | 80.69% inhibition at 50 μg/mL nih.gov |

| Analogue 4g | S. aureus | 69.74% inhibition at 50 μg/mL nih.gov |

| Analogue 4h | S. aureus | 68.30% inhibition at 50 μg/mL nih.gov |

| Pyrazole Derivative 11 | Staphylococci & Enterococci | MIC as low as 0.78 μg/mL mdpi.com |

Antifungal Activity Assessment

The benzoic acid and sulfonamide scaffolds are integral to various compounds exhibiting antifungal properties. nih.govmdpi.com Benzoic acid itself is known for its use in treating fungal skin infections, often in combination with salicylic (B10762653) acid. patsnap.comdrugs.com

Research into novel matrine (B1676216) derivatives that incorporate both hydroxamic acid and benzene sulfonamide moieties has yielded compounds with exceptional inhibitory activity against Candida albicans. nih.gov One of the most potent compounds, 10g , displayed a MIC value of 0.062 mg/mL, which was significantly more effective than the clinical antibiotic fluconazole (B54011) (MIC 8.590 mg/mL). nih.gov Additionally, bioactivity-guided fractionation of extracts from Piper lanceaefolium led to the isolation of benzoic acid derivatives that showed activity against C. albicans. nih.gov Salicylanilide esters of 4-(trifluoromethyl)benzoic acid have also been investigated, showing that moulds were more susceptible than yeasts. mdpi.com

Inhibition of Biofilm Formation

Biofilm formation is a critical factor in microbial virulence and resistance. Compounds containing benzenesulfonamide and benzoic acid structures have shown promise in inhibiting this process. Mechanistic studies on matrine-hydroxamic acid derivatives containing a benzene sulfonamide group revealed that they act by both preventing the formation of new biofilms and disrupting established ones. nih.gov

Similarly, certain benzenesulfonamide-thiazolone derivatives demonstrated anti-biofilm capabilities against S. aureus. nih.gov Benzoic acid and its derivatives have also been identified as potent antibiofilm agents against pathogens like Klebsiella pneumoniae and Salmonella typhimurium. nih.govpreprints.orgresearchgate.net For example, 3-hydroxy benzoic acid and 2,5-dihydroxybenzoic acid were found to reduce K. pneumoniae biofilm formation by 97% and 89%, respectively, by restricting initial cell attachment. nih.govresearchgate.net

Antiviral Properties and Mechanisms (e.g., Coxsackievirus B3)

A series of novel 4-substituted sulfonamidobenzoic acid derivatives have been synthesized and evaluated for their antiviral properties against Coxsackievirus B3 (CVB3), a member of the enterovirus genus. nih.govnih.gov These studies identified two new hit compounds, 4 (2-((4-(N-(4-carboxy-phenyl)sulfamoyl)phenyl)carbamoyl)benzoic acid) and 7a , which demonstrated high activity against the CVB3 (Nancy) strain. nih.gov

The potencies of these compounds, measured by their IC50 values, were slightly superior to the reference compound 2a . nih.gov Thermostability assays indicated that these compounds act as capsid binders; by binding to the viral capsid, they increase the temperature required for heat inactivation of the virus, thereby inhibiting its life cycle. nih.govnih.gov

Table 2: In Vitro Antiviral Activity against Coxsackievirus B3 (Nancy Strain)

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Compound 4 | 4.29 nih.gov | Capsid Binder nih.govnih.gov |

| Compound 7a | 4.22 nih.gov | Capsid Binder nih.govnih.gov |

| Reference 2a | 5.54 nih.gov | Capsid Binder nih.gov |

Antiproliferative and Antitumor Research in In Vitro Models

The benzenesulfonamide moiety is present in numerous compounds with established anticancer activity. nih.gov Research has demonstrated that derivatives of this compound possess significant antiproliferative effects in various cancer cell lines.

A study on N-(6(4)-indazolyl)benzenesulfonamide derivatives found several compounds with potent antiproliferative activity against human ovarian carcinoma (A2780), human lung adenocarcinoma (A549), and murine leukemia (P388) cell lines. nih.gov Notably, compounds 2c and 3c exhibited IC50 values in the low micromolar range and were shown to induce apoptosis by upregulating p53 and bax markers. nih.gov

Other research has focused on benzenesulfonamide derivatives as inhibitors of carbonic anhydrase IX (CAIX), an enzyme overexpressed in many tumors. Compounds 4b and 4c showed potent growth inhibition against the MCF-7 breast cancer cell line with IC50 values of 3.63 μM and 3.67 μM, respectively. nih.gov Additionally, benzoic acid derivatives have been found to inhibit cancer cell growth by targeting histone deacetylases (HDAC). nih.gov Another synthetic benzoic acid derivative, TAC-101 , has demonstrated potent antiproliferative and antiangiogenic effects in colon cancer models. nih.gov

Table 3: Antiproliferative Activity of Related Benzenesulfonamide Derivatives

| Compound | Cell Line | Cancer Type | IC50 (μM) |

|---|---|---|---|

| Compound 2c | A2780 | Ovarian Carcinoma | 0.50 ± 0.09 nih.gov |

| Compound 2c | A549 | Lung Adenocarcinoma | 1.83 ± 0.52 nih.gov |

| Compound 2c | P388 | Murine Leukemia | 0.83 ± 0.17 nih.gov |

| Compound 3c | A2780 | Ovarian Carcinoma | 0.58 ± 0.17 nih.gov |

| Compound 3c | A549 | Lung Adenocarcinoma | 5.83 ± 1.83 nih.gov |

| Compound 3c | P388 | Murine Leukemia | 1.00 ± 0.25 nih.gov |

| Compound 4b | MCF-7 | Breast Cancer | 3.63 nih.gov |

| Compound 4c | MCF-7 | Breast Cancer | 3.67 nih.gov |

Antioxidant Activity Profiling

The antioxidant properties of benzoic acid derivatives have been extensively studied, with activity being closely linked to their chemical structure, particularly the presence and position of hydroxyl (-OH) groups on the aromatic ring. researchgate.netsemanticscholar.org Phenolic compounds, including hydroxybenzoic acids, can act as antioxidants by donating a hydrogen atom to neutralize free radicals, such as the superoxide (B77818) radical. researchgate.netsemanticscholar.org

Studies have shown that monohydroxybenzoic and dihydroxybenzoic acids exhibit the best antioxidant properties. researchgate.netnih.gov The position of the hydroxyl group relative to the carboxyl group is crucial; compounds with an -OH group in the ortho or para position generally show the highest activity. researchgate.net Derivatives where the hydroxyl group is blocked (e.g., through methylation) show significantly reduced antioxidant capacity. researchgate.netnih.gov Since this compound lacks hydroxyl substituents on its benzoic acid ring, its intrinsic antioxidant activity, based on this mechanism, is expected to be low compared to its hydroxylated counterparts. mdpi.com

Receptor Agonistic Activity (e.g., Peroxisome Proliferator-Activated Receptor (PPAR) Agonism)

The benzoic acid scaffold is a key feature in the design of agonists for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors involved in regulating lipid and glucose metabolism. Several PPAR agonists have been developed for treating metabolic disorders. nih.gov

For example, 5-{2-[4-(3,4-Difluorophenoxy)-phenyl]-ethylsulfamoyl}-2-methyl-benzoic acid has been identified as a novel, potent, and selective agonist of PPAR-alpha. nih.gov In another study, structure-activity relationship studies led to the identification of a dual PPARα/δ agonist with a benzimidazole (B57391) scaffold, which showed promise in a non-alcoholic steatohepatitis model. nih.gov The discovery of an oxybenzylglycine-based compound as a potent and selective PPARα agonist further highlights the importance of the benzoic acid-like structure in designing molecules that target these receptors. osti.gov These findings suggest that the this compound framework could serve as a basis for developing novel PPAR agonists.

Modulation of Proteostasis Network Components (e.g., Ubiquitin-Proteasome and Autophagy-Lysosome Pathways)

There is no available scientific literature that specifically investigates the effects of this compound on the components of the proteostasis network. The ubiquitin-proteasome and autophagy-lysosome pathways are critical for cellular health, managing protein quality control, and degrading misfolded or unnecessary proteins. While various chemical compounds are studied for their ability to modulate these pathways, research has not yet focused on this compound. Consequently, no data from in vitro or preclinical evaluations can be presented.

Antifibrinolytic Potential

Similarly, the antifibrinolytic potential of this compound has not been documented in the available scientific literature. Antifibrinolytic agents work by inhibiting the breakdown of fibrin, thereby preventing excessive bleeding. Although some structurally different benzoic acid derivatives are known to possess antifibrinolytic properties, there are no specific studies to confirm or deny such activity for this compound. Therefore, no detailed research findings or data tables on its antifibrinolytic potential can be provided.

Molecular Mechanism of Action Elucidation

Identification and Validation of Specific Biological Targets

The identification of specific biological targets is a cornerstone in elucidating the mechanism of action of any pharmacologically active compound. For 4-(benzenesulfonamidomethyl)benzoic acid, its structural components suggest a range of potential protein targets. Benzenesulfonamide (B165840) derivatives are a well-known class of compounds with a broad spectrum of biological activities, frequently targeting enzymes. nih.gov

One of the most prominent targets for sulfonamide-containing molecules are the carbonic anhydrases (CAs) . These enzymes play a crucial role in various physiological processes, and their inhibition is a therapeutic strategy for several conditions. rsc.orgacs.orgnih.gov The sulfonamide group is a key pharmacophore that can bind to the zinc ion within the active site of carbonic anhydrases. rsc.org

Another significant class of enzymes targeted by sulfonamide derivatives are kinases , which are pivotal in cellular signaling pathways. tuni.fi Notably, some benzenesulfonamide derivatives have been identified as inhibitors of receptor tyrosine kinases, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govnih.gov The inhibition of VEGFR-2 is a key mechanism for disrupting angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. nih.govnih.gov

Furthermore, compounds containing a benzoic acid moiety have been shown to interact with various enzymes, including procathepsins. mdpi.com Therefore, it is plausible that this compound may exert its effects through the modulation of one or more of these or other related biological targets. Validation of these potential targets would require specific experimental assays, such as enzymatic activity assays and binding studies, using the purified compound and target proteins.

Table 1: Potential Biological Targets of this compound Based on Structural Analogs

| Target Class | Specific Examples | Potential Effect of Inhibition |

| Carbonic Anhydrases | CA II, CA IX, CA XII | Alteration of pH homeostasis, anti-cancer effects |

| Kinases | VEGFR-2, TrkA | Inhibition of angiogenesis, anti-cancer effects |

| Other Enzymes | Procathepsins | Modulation of proteostasis |

Detailed Analysis of Ligand-Target Binding Interactions

The interaction between a ligand, such as this compound, and its biological target is a highly specific and intricate process governed by various non-covalent forces. The sulfonamide group is a critical feature in the binding of many inhibitors. nih.govacs.org

The oxygen atoms of the sulfonamide group are known to be key binding motifs, often forming hydrogen bonds and other interactions with the protein target. nih.govacs.org For instance, in the binding of sulfonamides to the FK506-binding protein 12 (FKBP12), the sulfonamide oxygens engage in a network of interactions with the protein. nih.govacs.org

In the context of carbonic anhydrase inhibition, the sulfonamide group typically coordinates with the zinc ion in the active site, mimicking the substrate. youtube.com The aromatic rings of this compound can also contribute to binding through hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket of the target protein. The benzoic acid moiety can participate in hydrogen bonding and ionic interactions through its carboxyl group. mdpi.com

A comprehensive analysis of the ligand-target binding interactions for this compound would necessitate high-resolution structural data from techniques like X-ray crystallography or NMR spectroscopy of the compound in complex with its putative targets. Molecular docking studies could also provide valuable insights into the potential binding modes and key interacting residues.

Allosteric and Orthosteric Binding Site Characterization

The location on a protein where a ligand binds is a crucial determinant of its effect. Orthosteric sites are the primary, active sites where the natural substrate or ligand binds. quora.com Inhibitors that bind to the orthosteric site are typically competitive, directly competing with the endogenous ligand. researchgate.net

In contrast, allosteric sites are distinct from the active site. quora.comdrugdiscoverytrends.com Ligands that bind to allosteric sites can modulate the protein's activity by inducing conformational changes that are transmitted to the active site. drugdiscoverytrends.com Allosteric modulators can be inhibitors or activators and often offer greater selectivity compared to orthosteric ligands because allosteric sites are generally less conserved across protein families. nih.gov

For sulfonamide-based inhibitors, both orthosteric and allosteric binding modes have been observed. For example, in the case of cyclin-dependent kinase 2 (Cdk2), certain inhibitors bind to the orthosteric ATP-binding site, while others, like 8-anilino-1-naphthalene sulfonic acid (ANS), bind to an allosteric site. nih.gov Some benzenesulfonamide derivatives have been shown to bind near the catalytic center of enzymes, suggesting an orthosteric or near-orthosteric mode of action.

Determining whether this compound acts at an orthosteric or allosteric site would require detailed kinetic studies and structural analysis. Enzyme kinetic experiments in the presence of varying concentrations of the natural substrate and the inhibitor could help distinguish between competitive (orthosteric) and non-competitive or uncompetitive (potentially allosteric) inhibition.

Perturbation of Key Intracellular Signaling Pathways (e.g., VEGF production)

The binding of this compound to its biological target(s) can trigger a cascade of events, leading to the perturbation of key intracellular signaling pathways. Given the potential of benzenesulfonamide derivatives to inhibit kinases like VEGFR-2, a significant downstream effect could be the modulation of the VEGF signaling pathway . nih.govnih.gov

VEGF is a potent signaling protein that promotes the growth of new blood vessels (angiogenesis). genome.jp The VEGF signaling pathway is crucial for normal physiological processes but is also a key driver of tumor growth and metastasis. nih.gov Inhibition of VEGFR-2 by a compound like this compound would block the downstream signaling cascade initiated by VEGF binding. This would disrupt endothelial cell proliferation, migration, and survival, ultimately leading to an anti-angiogenic effect. researchgate.net

The KEGG pathway database highlights the complexity of the VEGF signaling pathway, which involves multiple downstream effectors. genome.jp Inhibition of this pathway can lead to a reduction in the production of factors that promote blood vessel formation. While direct evidence for this compound is lacking, a related sulfonamide derivative, E7820, has been shown to be a unique angiogenesis inhibitor. researchgate.net

Further research, including cell-based assays and in vivo studies, would be necessary to confirm the specific effects of this compound on the VEGF signaling pathway and to quantify its impact on VEGF production and downstream angiogenic processes.

Table 2: Summary of Potential Molecular Mechanisms

| Section | Key Concepts | Inferred Mechanism for this compound |

| 5.1. Biological Targets | Carbonic Anhydrases, Kinases (e.g., VEGFR-2) | Potential inhibition of carbonic anhydrases and/or kinases, leading to anti-proliferative or anti-angiogenic effects. |

| 5.2. Ligand-Target Binding | Hydrogen bonds, hydrophobic interactions, coordination with metal ions | The sulfonamide and benzoic acid moieties likely play key roles in binding to the active or allosteric sites of target proteins. |

| 5.3. Binding Site | Orthosteric vs. Allosteric | The compound could act as a competitive inhibitor at an orthosteric site or as a modulator at an allosteric site. |

| 5.4. Signaling Pathways | VEGF signaling pathway, Angiogenesis | Potential disruption of the VEGF signaling cascade through inhibition of a key kinase like VEGFR-2, leading to reduced angiogenesis. |

Computational Chemistry and in Silico Modeling Approaches

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode and affinity of a small molecule ligand, such as 4-(benzenesulfonamidomethyl)benzoic acid, to the active site of a target protein.

While specific docking studies on this compound are not extensively documented in publicly available literature, the principles of its interaction can be inferred from studies on analogous compounds. For instance, docking studies on various benzenesulfonamide (B165840) derivatives have revealed key interactions that are likely relevant. The sulfonamide group is a critical pharmacophore, often acting as a hydrogen bond acceptor and engaging in interactions with specific residues in a protein's active site. Similarly, the carboxylic acid group of the benzoic acid moiety can form strong hydrogen bonds and electrostatic interactions with complementary residues like arginine and lysine.

In a hypothetical docking scenario of this compound into a protein active site, the following interactions would be anticipated:

Hydrogen Bonding: The sulfonamide group's oxygen atoms and the carboxylic acid's hydroxyl and carbonyl groups are prime candidates for forming hydrogen bonds with amino acid side chains or the protein backbone.

Aromatic Interactions: The two phenyl rings can participate in π-π stacking or π-cation interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan.

Hydrophobic Interactions: The benzyl (B1604629) and phenyl moieties contribute to the molecule's hydrophobicity, allowing for favorable interactions with nonpolar pockets within the active site.

The following table summarizes potential interactions based on the functional groups of this compound, as inferred from studies on related molecules.

| Functional Group | Potential Interacting Residues | Type of Interaction |

| Benzenesulfonamide | Arginine, Lysine, Histidine | Hydrogen Bonding, Electrostatic |

| Benzoic Acid | Serine, Threonine, Asparagine | Hydrogen Bonding |

| Phenyl Rings | Phenylalanine, Tyrosine, Tryptophan | π-π Stacking, Hydrophobic |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT calculations can provide valuable information about the geometry, electronic properties, and reactivity of a molecule like this compound.

Electronic Structure and Reactivity Descriptors

DFT calculations can be employed to determine a range of electronic properties that shed light on the reactivity and stability of this compound. Key descriptors include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Electron Density Distribution: DFT can map the electron density, revealing the regions of the molecule that are electron-rich or electron-poor. This is vital for predicting sites susceptible to electrophilic or nucleophilic attack.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the electrostatic potential on the molecule's surface. It helps in identifying regions for electrostatic interactions with other molecules, including protein receptors.

While specific DFT data for this compound is not readily found, a study on the related compound, 4-(carboxyamino)-benzoic acid, using DFT at the B3LYP/6-311G level of theory, provides a template for the types of insights that can be gained. researchgate.net Such calculations would elucidate the distribution of charge and orbital energies, which are fundamental to understanding the molecule's interaction capabilities.

| DFT-Derived Property | Significance for this compound |

| HOMO-LUMO Gap | Indicates chemical reactivity and stability. |

| Electron Density | Identifies nucleophilic and electrophilic centers. |

| Molecular Electrostatic Potential | Predicts regions for non-covalent interactions. |

Spectroscopic Property Predictions (e.g., NMR, IR)

DFT calculations are also a powerful tool for predicting spectroscopic properties. By calculating the vibrational frequencies, it is possible to generate a theoretical Infrared (IR) spectrum. Similarly, by calculating the magnetic shielding of atomic nuclei, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted. These theoretical spectra can be compared with experimental data to confirm the molecular structure and to aid in the assignment of spectral peaks. For instance, the calculated vibrational frequencies for 4-(carboxyamino)-benzoic acid have been used to assign the fundamental vibrational modes observed in its IR and Raman spectra. researchgate.net

Molecular Dynamics Simulations for Conformational Dynamics and Binding Stability

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For this compound, MD simulations can provide insights into its conformational flexibility and the stability of its complex with a biological target.

When docked into a protein's active site, an MD simulation can be performed on the ligand-protein complex. This simulation reveals how the ligand and protein adapt to each other and the stability of their interactions over a period of nanoseconds or longer. Key information that can be extracted from MD simulations includes:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms is monitored to assess the stability of the simulation. A stable RMSD suggests that the complex has reached equilibrium.

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexibility of different parts of the protein and the ligand.

Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and the protein throughout the simulation is a strong indicator of binding stability.

MD simulations of sulfonamide derivatives have been used to confirm the stability of inhibitor-protein complexes and to analyze their interaction profiles over time. nih.gov These simulations can reveal subtle conformational changes and water-mediated interactions that are not apparent from static docking poses.

Pharmacophore Modeling and Virtual Screening Methodologies

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. A pharmacophore model can be generated based on the structures of known active ligands or from a ligand-protein complex.

For a molecule like this compound, a pharmacophore model would typically include features such as:

Hydrogen bond acceptors (from the sulfonamide and carboxyl groups).

Hydrogen bond donors (from the sulfonamide NH and carboxyl OH).

Aromatic rings.

Hydrophobic centers.

Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for other molecules that contain the same pharmacophoric features in a similar spatial arrangement. This process, known as virtual screening, is a cost-effective way to identify novel hit compounds with a high probability of being active against the target of interest. Pharmacophore models have been successfully developed for various sulfonamide-containing ligands to identify new inhibitors. nih.govnih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Derivations

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. A QSAR model is typically a regression or classification model that uses molecular descriptors as independent variables and biological activity (e.g., IC50) as the dependent variable.

For a series of benzenesulfonamide derivatives, a QSAR study would involve calculating a wide range of molecular descriptors, such as:

Physicochemical descriptors: LogP (lipophilicity), molecular weight, molar refractivity.

Topological descriptors: Connectivity indices that describe the branching of the molecule.

Electronic descriptors: Dipole moment, partial charges on atoms.

3D descriptors: Molecular shape indices, surface area.

Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are then used to build the QSAR model. A robust QSAR model can be used to predict the biological activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. Numerous QSAR studies have been conducted on benzenesulfonamide derivatives to understand the structural requirements for their biological activities, including their inhibitory effects on various enzymes. researchgate.netnih.govnih.govtandfonline.commdpi.com These studies often highlight the importance of steric, electronic, and hydrophobic properties in determining the potency of the compounds.

Structure Activity Relationship Sar and Rational Drug Design

Systematic Substituent Modifications of the 4-(benzenesulfonamidomethyl)benzoic Acid Moiety

The exploration of the SAR of this compound analogues begins with systematic modifications of its core structure. This typically involves altering substituents on both the benzoic acid ring and the benzenesulfonamide (B165840) moiety to probe the electronic and steric requirements for optimal biological activity.

Research on analogous sulfonamide-based structures has shown that the nature and position of substituents on the aromatic rings play a crucial role in determining potency. For instance, in a series of o-(alkanesulfonamido)benzoic acids, modifications to the benzoic acid ring at the 4- and 5-positions with hydrophobic substituents, such as biphenyl and alkylphenyl groups, led to improved inhibitory activity against certain enzymes. This suggests the presence of a hydrophobic binding pocket in the target protein that can accommodate bulky groups at these positions. nih.gov

The following table illustrates the impact of such substitutions on the inhibitory activity of a related series of o-(octanesulfonamido)benzoic acids against glycerol-3-phosphate acyltransferase (GPAT), providing insight into how similar modifications might affect the activity of this compound derivatives.

| Compound | Substitution at 4-position | Substitution at 5-position | IC50 (µM) |

| 1 | H | H | >100 |

| 2 | 4-([1,1'-biphenyl]-4-yl) | H | 10.2 |

| 3 | 4-([1,1'-biphenyl]-4-carbonyl) | H | 8.5 |

| 4 | H | 5-([1,1'-biphenyl]-4-yl) | 14.7 |

| 5 | H | 5-(4-propylphenyl) | 16.2 |

| Data derived from a study on o-(octanesulfonamido)benzoic acids, which serve as an illustrative model for the potential effects of substitution on the this compound scaffold. nih.gov |

Similarly, modifications to the benzenesulfonamide portion of the molecule are critical. Studies on other benzenesulfonamide-containing compounds have demonstrated that substituents on this phenyl ring can significantly influence activity. For example, introducing electron-donating or electron-withdrawing groups can alter the pKa of the sulfonamide nitrogen and modulate hydrogen bonding interactions with the target. nih.gov The volume and position of these substituents are also important, with larger groups at the 4-position and smaller groups at the 3-position of the benzenesulfonyl ring showing enhanced cytotoxicity in some anticancer agents. nih.gov

Elucidation of Key Pharmacophoric Features for Biological Potency

The pharmacophore of a molecule represents the essential spatial arrangement of features that are necessary for its biological activity. For the this compound scaffold, the key pharmacophoric features are generally understood through a combination of SAR data and computational modeling.

The primary features for many analogues in this class include:

An acidic group: The carboxylic acid on the benzoic acid ring is often crucial as it can mimic a phosphate group of a natural substrate and form key ionic interactions or hydrogen bonds within the active site of a target protein. nih.gov

A hydrogen bond donor: The sulfonamide NH group typically acts as a critical hydrogen bond donor, interacting with key residues in the target's binding pocket. nih.gov

Two aromatic rings: The benzoic acid and benzenesulfonamide rings provide a rigid scaffold and can engage in hydrophobic and π-stacking interactions with the target.

A linker: The methylene (B1212753) linker between the benzoic acid and the sulfonamide group provides a specific spatial orientation for the two aromatic moieties.

Computational docking studies on similar sulfonamide-based inhibitors have helped to visualize these interactions. For instance, in the case of o-(octanesulfonamido)benzoic acid, the deprotonated benzoic acid is believed to mimic the anionic phosphate of the natural substrate, while the acidic aryl sulfonamide hydrogen interacts with a catalytic histidine residue. nih.gov The identification of unoccupied hydrophobic pockets near the benzoic acid ring in these models can guide the design of more potent inhibitors by adding appropriate hydrophobic substituents. nih.gov

Strategies for Lead Compound Optimization and Potency Enhancement

Once a lead compound with the this compound scaffold is identified, several strategies can be employed to optimize its potency and other pharmacological properties. patsnap.com This is an iterative process of designing, synthesizing, and testing new analogues. patsnap.com

Key optimization strategies include:

Structure-Activity Relationship (SAR) Analysis: As detailed in section 7.1, systematically modifying the lead compound's structure helps to identify which functional groups are essential for activity and which can be altered to improve potency. patsnap.com

Bioisosteric Replacement: This involves substituting a functional group with another that has similar physical or chemical properties but may lead to improved potency, selectivity, or pharmacokinetic properties. For example, the carboxylic acid could be replaced with other acidic bioisosteres like a tetrazole.

Conformational Constraint: Introducing conformational rigidity into the molecule, for instance by incorporating cyclic structures or double bonds in the linker, can lock the molecule into its bioactive conformation, potentially increasing potency by reducing the entropic penalty of binding.

Scaffold Hopping: This strategy involves replacing the core scaffold of the molecule while retaining the key pharmacophoric features. This can lead to the discovery of novel chemical series with improved properties.

Computational Methods: Techniques such as quantitative structure-activity relationship (QSAR) modeling and molecular docking can predict the activity of virtual compounds, helping to prioritize the synthesis of the most promising analogues. patsnap.com

The goal of these strategies is to enhance the compound's interaction with its target, thereby increasing its potency. patsnap.com

Design and Synthesis of Novel Analogues with Improved Selectivity

Improving the selectivity of a drug candidate is a critical aspect of lead optimization, as it can reduce off-target effects. For compounds based on the this compound scaffold, the design of novel analogues with improved selectivity involves exploiting subtle differences in the binding sites of the target protein versus other related proteins.

One approach is to introduce substituents that can form specific interactions with non-conserved amino acid residues in the target's active site. For example, if the target has a unique hydrophobic pocket, extending a substituent from the benzenesulfonamide or benzoic acid ring to fit into this pocket can enhance selectivity.

The synthesis of such selective analogues often involves multi-step synthetic routes. For instance, the synthesis of sulfamoyl benzoic acid analogues, a related class of compounds, has been achieved through a structured medicinal chemistry approach guided by computational modeling. nih.gov This allows for the rational design and synthesis of compounds with specific substitutions aimed at enhancing selectivity for a particular receptor subtype. nih.gov

An example of achieving high selectivity is demonstrated in the development of 4-substituted benzamides as IKs blockers, where modification of a lead compound led to a derivative with over 5000-fold selectivity over other cardiac ion channels. nih.gov This highlights the potential for significant selectivity gains through targeted chemical modifications.

Broader Research Applications and Future Perspectives

Role of 4-(benzenesulfonamidomethyl)benzoic Acid and its Derivatives in Drug Discovery Research

The benzenesulfonamide (B165840) and benzoic acid moieties are prominent pharmacophores in medicinal chemistry, and their combination within a single molecular framework, as seen in this compound, suggests a range of potential therapeutic applications. While direct research on this compound itself is not extensively documented in publicly available literature, the activities of its structural analogs provide a strong indication of its potential in drug discovery.

Derivatives of benzenesulfonamide are well-established as potent inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes. For instance, certain 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides have demonstrated significant efficacy as topical anti-glaucoma agents by inhibiting CA isozymes II and IV, which are involved in aqueous humor secretion. Furthermore, new benzenesulfonamide derivatives have been synthesized and investigated for their anticancer properties through the inhibition of tumor-associated carbonic anhydrase IX (CA IX). Some of these compounds have shown significant cytotoxic effects against breast cancer cell lines.

In the realm of neurological disorders, novel benzenesulfonamide derivatives have been synthesized and evaluated as potential anticonvulsant agents for the treatment of epilepsy. Certain compounds in these series have shown promising results in preclinical models, such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, indicating their potential as effective and less toxic alternatives to existing antiepileptic drugs.

The broader class of benzoic acid derivatives has also been explored for a variety of therapeutic purposes, including the development of antibacterial agents effective against multi-drug resistant Staphylococcus aureus and angiogenesis inhibitors for cancer treatment.

Potential as a Scaffold for Novel Therapeutic Agent Development

The molecular architecture of this compound, featuring a central benzene (B151609) ring with three distinct functional groups—a carboxylic acid, a sulfonamide linkage, and another phenyl group—makes it an attractive and versatile scaffold for the development of novel therapeutic agents. This structure allows for systematic modifications at multiple points to optimize pharmacological activity, selectivity, and pharmacokinetic properties.

The benzenesulfonamide portion of the molecule is a key structural motif in a variety of approved and investigational drugs. Its ability to act as a zinc-binding group makes it particularly effective for targeting metalloenzymes like carbonic anhydrases. By modifying the substituents on either of the phenyl rings, researchers can fine-tune the binding affinity and selectivity for different enzyme isoforms.

The benzoic acid group provides a handle for forming various derivatives such as esters and amides, which can alter the compound's solubility, cell permeability, and metabolic stability. This functional group is also crucial for interacting with specific residues in target proteins. For example, in the development of agonists for the LPA2 receptor, a G-protein coupled receptor, the carboxylic acid moiety is a key interacting element.

Advancements in Synthetic Methodologies for Related Benzoic Acid Derivatives

The synthesis of this compound and its derivatives can be achieved through established and evolving chemical methodologies. The core synthesis typically involves the coupling of a substituted benzenesulfonyl chloride with an appropriate aminomethylbenzoic acid derivative.

Recent advancements in synthetic organic chemistry offer more efficient and versatile routes to create libraries of such compounds. For instance, modular synthetic schemes have been developed for the synthesis of 2-sulfonamidebenzamides, where an anthranilic acid is first coupled with a sulfonyl chloride, followed by an amide coupling with an aniline (B41778) or other amine. This approach allows for the easy introduction of diversity at multiple points in the molecular scaffold.

Another common strategy involves the reaction of commercially available starting materials in a stepwise manner. For example, the synthesis of N-p-tolysulfonyl-4-aminobenzoic acid has been reported by stirring N-p-tolysulfonylchloride with 4-aminobenzoic acid in an aqueous medium. Similar principles can be applied to the synthesis of this compound.

Furthermore, methods for the preparation of benzoylthioureido benzenesulfonamide derivatives involve the initial formation of a benzoyl isothiocyanate, which is then reacted with a sulfonamide-containing amine like sulfanilamide (B372717) or an aminobenzoic acid. These multi-step syntheses demonstrate the adaptability of the benzoic acid and sulfonamide moieties to various reaction conditions, enabling the creation of complex molecular architectures.

The table below summarizes some of the synthetic approaches used for related sulfonamido-benzoic acid derivatives.

| Derivative Class | Key Reaction Steps | Starting Materials | Reference |

| 2-Sulfonamidebenzamides | 1. Sulfonamide formation2. Amide coupling | Anthranilic acid, Sulfonyl chloride, Aniline | |

| N-p-tolysulfonyl-4-aminobenzoic acid | 1. Sulfonamide formation | 4-aminobenzoic acid, N-p-tolysulfonylchloride | |

| Benzoylthioureido benzenesulfonamides | 1. Formation of benzoyl isothiocyanate2. Reaction with aminobenzenesulfonamide | Benzoyl chloride, Ammonium thiocyanate, Sulfanilamide | |

| Sulfamoyl Benzoic Acid Analogues | 1. Reaction of a substituted amine with a sulfamoylbenzoic acid ester | 2-sulfamoylbenzoic acid ethyl ester, Substituted amine |

Emerging Research Directions and Interdisciplinary Collaborations

The future of research involving this compound and its analogs is likely to be driven by the pursuit of more selective and potent therapeutic agents, leveraging interdisciplinary approaches that combine synthetic chemistry, computational modeling, and advanced biological screening.

One emerging direction is the development of highly specific agonists or antagonists for G-protein coupled receptors (GPCRs). For example, research on sulfamoyl benzoic acid analogues has led to the discovery of the first specific agonists for the LPA2 receptor, with some exhibiting subnanomolar activity. This highlights the potential for designing derivatives of this compound that can selectively modulate the activity of specific receptor subtypes, which is a significant goal in modern pharmacology.

Another promising area is the continued exploration of benzenesulfonamide derivatives as kinase inhibitors for the treatment of cancer. Tropomyosin receptor kinase A (TrkA) has been identified as a potential target for glioblastoma, and benzenesulfonamide analogs are being investigated as inhibitors of this receptor tyrosine kinase. In silico docking and quantitative structure-activity relationship (QSAR) studies are being used to predict the interaction of these compounds with their biological targets and to guide the design of more potent inhibitors.

The fight against antimicrobial resistance is another critical area where these scaffolds may play a role. The development of novel antibacterial agents that can overcome existing resistance mechanisms is a global health priority. Research into new 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide (B126) derivatives has shown their potential against multidrug-resistant Staphylococcus aureus.

These research endeavors necessitate strong interdisciplinary collaborations. The design and synthesis of novel compounds by medicinal chemists must be closely integrated with pharmacological evaluation by biologists and pharmacologists. Furthermore, computational chemists and structural biologists play a crucial role in elucidating the molecular mechanisms of action and guiding the optimization of lead compounds. This collaborative approach will be essential for translating the therapeutic potential of scaffolds like this compound into clinically useful drugs.

Q & A

Q. How do researchers interpret conflicting data in thermal stability studies?

- Category : Advanced (Material Characterization)

- Answer :

- TGA/DSC : Perform simultaneous thermogravimetric and differential scanning calorimetry to correlate mass loss with endothermic events (e.g., decomposition at >250°C) .

- Dynamic Light Scattering (DLS) : Monitor aggregation in solution at elevated temperatures to explain discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。